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Compound of Interest

Compound Name:
2-Methyl-2H-benzo[b][1,4]oxazin-

3(4H)-one

Cat. No.: B182522 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the pharmacological

properties of the benzoxazinone scaffold. It is important to note that specific data for 2-Methyl-

2H-benzo[b]oxazin-3(4H)-one is limited in the current scientific literature. The information

presented herein is aggregated from studies on various benzoxazinone derivatives and is

intended to serve as a foundational guide for research and development involving this class of

compounds.

Introduction
Benzoxazinone derivatives are a significant class of heterocyclic compounds that have

garnered considerable attention in medicinal chemistry due to their diverse and potent

biological activities.[1][2][3][4][5] The rigid bicyclic structure of the benzoxazinone core serves

as a versatile scaffold for the development of novel therapeutic agents. This guide summarizes

the current understanding of the pharmacological profile of benzoxazinone derivatives, with a

focus on their synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of the Benzoxazinone Core
The synthesis of the benzoxazinone scaffold is typically achieved through the cyclization of

anthranilic acid derivatives. A common method involves the reaction of an anthranilic acid with

an acid anhydride or acid chloride.[4] For instance, 2-methyl-substituted 3,1-(4H)-benzoxazin-
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4-ones can be prepared by heating anthranilic acid with acetic anhydride.[4] Variations of this

method allow for the introduction of different substituents on the benzoxazinone ring, enabling

the exploration of structure-activity relationships.

Experimental Protocol: Synthesis of 2-Methyl-7-nitro-4H-
3,1-benzoxazin-4-one
A representative protocol for the synthesis of a benzoxazinone derivative is the preparation of

2-methyl-7-nitro-4H-3,1-benzoxazin-4-one from 4-nitroanthranilic acid and acetic anhydride.[6]

[7]

Reaction Setup: 4-nitroanthranilic acid (0.01 mol) is taken in acetic anhydride (50 ml).

Reflux: The mixture is refluxed for a specified period.

Work-up: The reaction mixture is cooled and then poured into crushed ice with stirring.

Isolation: The resulting solid is filtered, dried, and recrystallized from a suitable solvent like

ethanol.[6][7]

4-Nitroanthranilic Acid

Reflux
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2-Methyl-7-nitro-4H-3,1-benzoxazin-4-one
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Synthesis of a 2-methyl-benzoxazinone derivative.

Pharmacological Activities
Benzoxazinone derivatives have demonstrated a broad spectrum of pharmacological activities,

including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity
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Numerous studies have highlighted the potential of benzoxazinone derivatives as anticancer

agents.[2][8][9][10][11][12] These compounds have been shown to inhibit the proliferation of

various cancer cell lines.

Table 1: Anticancer Activity of Selected Benzoxazinone Derivatives

Compound/Derivati
ve Class

Cancer Cell Line(s)
Reported Activity
(IC50/Effect)

Reference(s)

4-phenyl-2H-benzo[b]

[13][14]oxazin-3(4H)-

one derivative (8d-1)

HeLa, A549
IC50 = 0.63 nM

(PI3Kα)
[12]

2H-benzo[b][13]

[14]oxazin-3(4H)-one

derivatives

MV4-11 (hematologic

malignancy)

Selective CDK9

inhibition, induction of

apoptosis

[15]

Nitro substituted

benzoxazinones (3a,

3c, 3k)

HeLa

Inhibition of cell

viability (28.54% -

44.67%)

[10]

Eugenol-derived

benzoxazines
Murine fibrosarcoma

Reduction in cancer

incidence and tumor

weight

[9]

Azlactone–

benzoxazinone

hybrids

MCF-7 Cytotoxic activity [16]

The anticancer mechanism of some benzoxazinone derivatives involves the induction of

apoptosis through the upregulation of p53 and caspase-3, and in some cases, the inhibition of

topoisomerase II and cyclin-dependent kinase 1 (CDK1).[8] Other derivatives act as potent

inhibitors of the PI3K/mTOR signaling pathway, which is crucial for cancer cell growth and

survival.[12]
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Anticancer signaling pathways targeted by benzoxazinones.

Anti-inflammatory Activity
Benzoxazinone derivatives have been investigated for their anti-inflammatory properties.[5][17]

[18][19][20][21] Some derivatives have been shown to inhibit the production of pro-

inflammatory mediators. For example, certain 2H-1,4-benzoxazin-3(4H)-one derivatives

modified with a 1,2,3-triazole moiety have been shown to reduce lipopolysaccharide (LPS)-

induced nitric oxide (NO) production in microglial cells.[20] The mechanism of action for some

of these compounds involves the activation of the Nrf2-HO-1 signaling pathway, which helps to

reduce oxidative stress and inflammation.[20]

Table 2: Anti-inflammatory Activity of Selected Benzoxazinone Derivatives
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Compound/Derivati
ve Class

Model Reported Activity Reference(s)

2H-1,4-benzoxazin-

3(4H)-one derivatives

with 1,2,3-triazole

LPS-induced BV-2

cells

Reduced NO

production, decreased

pro-inflammatory

cytokines

[20]

Benzoxazolone

derivatives (3c, 3d,

3g)

In vitro IL-6 inhibition

IC50 values of 10.14,

5.43, and 5.09 µM,

respectively

[21]

Benzoxazinoids from

Coix lachryma-jobi
Rat mast cells

Inhibition of histamine

release
[18]

Enzyme Inhibition
Benzoxazinones are known to inhibit various enzymes, which contributes to their therapeutic

potential.

Serine Protease Inhibition: A number of 4H-3,1-benzoxazin-4-ones are competitive, alternate

substrate inhibitors of serine proteases like human leukocyte elastase (HLE) and α-

chymotrypsin.[22][23] The inhibitory mechanism involves acylation of the enzyme's active

site.[23]

Aldose Reductase Inhibition: Dihydrobenzoxazinone derivatives have been identified as

potent inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic

complications.[14] Some of these compounds also exhibit antioxidant activity.[14]

Other Enzyme Targets: Various benzoxazinone derivatives have been reported to inhibit

other enzymes such as paraoxonase 1.[13]

Table 3: Enzyme Inhibitory Activity of Selected Benzoxazinone Derivatives
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Compound/Derivati
ve Class

Enzyme Target
Reported Activity
(IC50/Ki)

Reference(s)

Benzoxazinones

(compounds 1-18)
α-chymotrypsin IC50 = 6.5 - 341.1 µM [22]

Dihydrobenzoxazinon

e derivatives

Aldose Reductase

(ALR2)

IC50 = 0.082 - 0.308

µM
[14]

1-(2,3,4,5,6)-

pentamethylbenzyl-3-

(6,8-dimethyl-2H-

chromen-2-one-4-

yl))benzimidazolium

chloride (Compound

14)

Paraoxonase 1

(PON1)
IC50 = 7.84 µM [13]

Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general workflow for assessing the cytotoxic effects of benzoxazinone

derivatives on cancer cell lines.

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to

adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the

benzoxazinone derivatives for a defined period (e.g., 24, 48, or 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated to allow for the formation of formazan crystals by viable

cells.

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

General workflow for an in vitro cytotoxicity assay.

Conclusion
The benzoxazinone scaffold represents a privileged structure in medicinal chemistry, with

derivatives exhibiting a wide array of pharmacological activities. The synthetic accessibility of

this core allows for extensive structural modifications, leading to the identification of potent and

selective agents for various therapeutic targets. While the pharmacological profile of the

specific compound 2-Methyl-2H-benzo[b]oxazin-3(4H)-one remains to be fully elucidated, the

broader class of benzoxazinones holds significant promise for the development of new drugs,

particularly in the areas of oncology and inflammatory diseases. Further research is warranted

to explore the full therapeutic potential of this versatile class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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